Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It is also known as "methyl 5-formyl-2-methylpyrazole-3-carboxylate" .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . For instance, Parham et al. developed a reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane to give pyrazoline that loses the nitro group as oxides of nitrogen on heating, or with acids or bases, to give 3-methyl-4-phenyl-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of “Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate” consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The InChI code for this compound is 1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
“Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate” has a molecular weight of 168.15 g/mol . It has a topological polar surface area of 61.2 Ų and a complexity of 195 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Synthesis and Derivatives
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in the synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives, highlighting its utility in creating diverse chemical structures (X.-S. Jiao, 2007). Additionally, this compound has been involved in the production of methyl (2H)-pyrane-5-carboxylate through thermolysis, confirming theoretical predictions about its reactivity (S. Niwayama & K. Houk, 1992).
Formylation Processes
Research indicates its role in formylation processes, such as the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of corresponding 4-formyl derivatives (O. S. Attaryan et al., 2006).
Coordination Compounds and Crystal Structures
This chemical is also instrumental in studying coordination compounds and crystal structures. Novel pyrazole-dicarboxylate acid derivatives were synthesized for analysis of their coordination and crystallization properties with various metal ions, leading to the formation of mononuclear chelate complexes (S. Radi et al., 2015). Further, investigations into the structural and spectral properties of similar pyrazole derivatives have been conducted, combining experimental and theoretical studies (S. Viveka et al., 2016).
Photochromism and Electronic Properties
Interestingly, this compound has been explored for its photochromic properties. Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a related derivative, exhibited color changes upon light irradiation, suggesting potential applications in photoresponsive materials (Y. Yokoyama et al., 2004).
Biological Applications
In the realm of biology, derivatives of methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate have been assessed for their inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the malaria parasite, demonstrating its potential in medical research (Nika Strašek et al., 2019).
Advanced Synthesis Techniques
Advancements in synthetic methods involving this compound have been explored. Microwave-assisted synthesis techniques have been developed for efficient and rapid production of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, showcasing modern approaches to chemical synthesis (Lijun Gu & Xiangguang Li, 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 5-formyl-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSIMTTZTQHQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729343 | |
Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
1031351-95-7 | |
Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.